9,12-Hexadecadienoic acid, methyl ester, (Z,Z)-
Overview
Description
9,12-Hexadecadienoic acid, methyl ester, (Z,Z)- is a chemical compound with the molecular formula C₁₇H₃₀O₂ and a molecular weight of 266.4189 g/mol . It is a methyl ester derivative of hexadecadienoic acid, characterized by two double bonds in the cis configuration (Z,Z). This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Hexadecadienoic acid, methyl ester, (Z,Z)- typically involves the esterification of hexadecadienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
In industrial settings, the production of 9,12-Hexadecadienoic acid, methyl ester, (Z,Z)- can be achieved through the transesterification of vegetable oils rich in hexadecadienoic acid. This process involves reacting the oil with methanol in the presence of a base catalyst like sodium methoxide. The reaction is conducted at elevated temperatures and pressures to maximize yield .
Chemical Reactions Analysis
Types of Reactions
9,12-Hexadecadienoic acid, methyl ester, (Z,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroperoxides.
Reduction: It can be reduced to form saturated methyl esters.
Substitution: The double bonds in the compound can undergo halogenation or hydrogenation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Epoxides, hydroperoxides.
Reduction: Saturated methyl esters.
Substitution: Halogenated methyl esters.
Scientific Research Applications
9,12-Hexadecadienoic acid, methyl ester, (Z,Z)- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodiesel and as a component in lubricants and surfactants.
Mechanism of Action
The mechanism of action of 9,12-Hexadecadienoic acid, methyl ester, (Z,Z)- involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also serves as a substrate for enzymes involved in lipid metabolism, leading to the production of bioactive metabolites that can modulate various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
9,12-Octadecadienoic acid, methyl ester, (Z,Z)-:
9,12-Octadecadienoic acid, ethyl ester, (Z,Z)-: An ethyl ester derivative with similar chemical properties but different solubility and reactivity.
Uniqueness
9,12-Hexadecadienoic acid, methyl ester, (Z,Z)- is unique due to its specific chain length and double bond configuration, which confer distinct physical and chemical properties. These characteristics make it particularly useful in specific research and industrial applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl (9Z,12Z)-hexadeca-9,12-dienoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h5-6,8-9H,3-4,7,10-16H2,1-2H3/b6-5-,9-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFSOVMGRZVLMP-AFJQJTPPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC=CCCCCCCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\C/C=C\CCCCCCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31327-61-4 | |
Record name | Methyl 9,12-hexadecadienoate, (9Z,12Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031327614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL 9,12-HEXADECADIENOATE, (9Z,12Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PH37SJ2NL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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